molecular formula C10H15N3 B1418794 1-(Pyridin-2-yl)piperidin-3-amine CAS No. 1185538-19-5

1-(Pyridin-2-yl)piperidin-3-amine

Cat. No.: B1418794
CAS No.: 1185538-19-5
M. Wt: 177.25 g/mol
InChI Key: PTJPUGUXHUHAKT-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperidin-3-amine is a heterocyclic compound that features both a pyridine and a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both pyridine and piperidine moieties in its structure makes it a versatile scaffold for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-2-yl)piperidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation and nucleophilic substitution reactions. The choice of catalysts and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)piperidin-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce secondary amines.

Scientific Research Applications

1-(Pyridin-2-yl)piperidin-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperidin-3-amine involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Pyridin-2-yl)piperidin-3-amine is unique due to the presence of both pyridine and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Additionally, its structural versatility makes it a valuable scaffold for the development of novel therapeutic agents.

Properties

IUPAC Name

1-pyridin-2-ylpiperidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-4-3-7-13(8-9)10-5-1-2-6-12-10/h1-2,5-6,9H,3-4,7-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJPUGUXHUHAKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601302653
Record name 1-(2-Pyridinyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185538-19-5
Record name 1-(2-Pyridinyl)-3-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185538-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Pyridinyl)-3-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601302653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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